Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)

Description

The exact mass of the compound Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O8S3.2Na/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEBUZUONXHUNE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2Na2O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503571 | |

| Record name | Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51698-33-0 | |

| Record name | Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISODIUM BIS(4-CHLORO-3-SULFOPHENYL)SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" properties and structure

An In-depth Technical Guide to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), a sulfonate compound with applications in polymer chemistry and organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers and development professionals.

Chemical Identity and Structural Elucidation

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a complex organic salt characterized by a central diphenyl sulfone core. This core structure is symmetrically substituted with both chlorine atoms and sodium sulfonate groups, which dictate its chemical behavior and utility.

Systematic Nomenclature and Identifiers:

-

IUPAC Name : disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate[1]

-

Synonyms : 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt, Bis(4-chloro-3-sulfophenyl)sulfone disodium salt[1][2][4][5]

Structural Analysis: The molecule's architecture is built upon a sulfonyl group (SO₂) bridging two phenyl rings. Each phenyl ring is further functionalized. Specifically, a chlorine atom is positioned at the 6-position relative to the sulfonyl bridge, and a sodium sulfonate group (-SO₃⁻Na⁺) is at the 3-position. The presence of the hydrophilic sulfonate groups renders the molecule water-soluble, while the chlorinated aromatic rings provide a backbone for further chemical modification and contribute to its thermal stability.[2] The steric hindrance from the bulky sulfonyl and sulfonate groups is predicted to cause a significant dihedral angle of approximately 85° between the two benzene rings.[1]

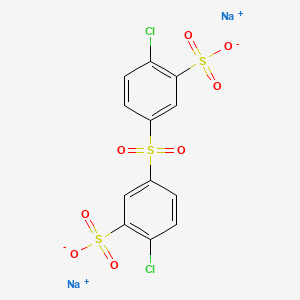

Below is a 2D representation of the chemical structure.

Caption: 2D structure of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Reference(s) |

| Molecular Weight | 491.25 g/mol | [1][4][5] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water | [2] |

| Stability | Stable under standard conditions | [2] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] | [1][4] |

| InChI Key | InChI=1/C12H8Cl2O8S3.2Na/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | [2][5] |

Spectroscopic Data (Predicted): While comprehensive published spectra are scarce, computational models and data from analogous structures provide valuable insights.[1]

-

¹H NMR (400 MHz, D₂O) : Aromatic protons are expected to appear as distinct signals, likely a doublet around δ 7.85, a singlet at δ 7.62, and another doublet at δ 7.48.[1]

-

¹³C NMR (100 MHz, D₂O) : Key signals are predicted around δ 142.5 (carbon attached to the sulfonyl group), δ 135.2 (carbon attached to chlorine), and between δ 129.4–127.8 for the remaining aromatic carbons.[1]

Synthesis Pathway

The synthesis of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is generally achieved through a two-step process. This pathway is designed to first build the core chlorinated diphenyl sulfone structure and then introduce the hydrophilic sulfonate groups.[1]

Step-by-Step Synthesis Workflow:

-

Intermediate Formation : The process begins with the reaction between diphenyl sulfone and 6-chlorobenzenesulfonyl chloride. This electrophilic aromatic substitution reaction forms a sulfonyl-substituted diphenyl sulfone derivative. The choice of reaction conditions (solvent, temperature, catalyst) is critical to drive the reaction towards the desired di-substituted product and control regioselectivity.

-

Conversion to Disodium Salt : The intermediate from the first step is then treated with a strong sodium-containing base, most commonly sodium hydroxide (NaOH) in an aqueous solution.[1] This step neutralizes the sulfonic acid groups, converting them into their highly soluble disodium sulfonate salt form, yielding the final product. The product can then be isolated from the reaction mixture through precipitation or crystallization.

Caption: General synthetic workflow for the target compound.

Industrial and Research Applications

This compound serves as a specialized monomer and reagent, primarily valued for its ability to introduce sulfonate and sulfonyl functionalities into larger molecules.

-

Polymer Chemistry : A significant application is in the synthesis of advanced sulfonated polymers. For instance, it has been utilized to create sulfonated poly(phthalazinone ether sulfone)s.[1] The resulting polymers possess high molecular weight and exhibit controlled swelling properties, making them promising candidates for Proton Exchange Membranes in Fuel Cells (PEMFCs).[1] The sulfonate groups provide the necessary ionic conductivity for proton transport.

-

Organic Synthesis : The compound's functional groups make it a useful reagent. The sulfonyl groups can enhance reactivity and solubility in polar solvents, facilitating reactions like the formation of sulfonamide derivatives through electrophilic aromatic substitution.[1]

-

Environmental Applications : Due to its sulfonate groups, the molecule has surfactant-like properties.[2] This suggests potential utility in environmental science, such as in wastewater treatment processes where it could aid in the dispersion and removal of contaminants.[1][2]

-

Biological Research : While not a primary application, preliminary research on structurally similar sulfonated compounds has indicated potential cytotoxic effects against cancer cell lines in vitro.[1] This suggests that Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) could be a subject for further investigation in medicinal chemistry, although its own biological activity is not well-characterized.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain compound integrity.

-

General Handling : Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage : It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light.[4] One supplier specifies a storage temperature range of 10°C to 25°C.[4]

-

Toxicity : Specific toxicity data for this compound is not widely available. However, based on similar sulfonated aromatics, it should be handled with care. It is crucial to consult the material safety data sheet (MSDS) provided by the supplier before use.[2]

Conclusion

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a highly functionalized aromatic compound with significant potential as a monomer in the development of high-performance polymers for energy applications and as a versatile reagent in organic synthesis. Its unique structure, combining a stable diphenyl sulfone core with reactive chlorine atoms and water-solubilizing sulfonate groups, provides a valuable platform for chemical innovation. Further research into its applications, particularly in polymer science and potential biological activities, is warranted.

References

- Benchchem. (n.d.). Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | 51698-33-0.

- CymitQuimica. (n.d.). CAS 51698-33-0: Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).

- Biosynth. (n.d.). 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt | 51698-33-0.

- ChemNet. (n.d.). 51698-33-0 Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).

- PubChem. (n.d.). Diphenylsulfone-4,4'-dichloro-3,3'-disulfonic Acid Disodium Salt.

- SCIEDCO Canada. (n.d.). CAS 51698-33-0 | Disodium Diphenylsulfone-4,4'-dichloro-3,3'-disulfonate.

- REALAB LLC. (n.d.). Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate).

- Shanghai Canbi. (n.d.). Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | CAS:51698-33-0.

Sources

An In-Depth Technical Guide to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)

This guide provides a comprehensive technical overview of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), CAS Number 51698-33-0. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and potential applications of this multifaceted compound, with a particular focus on its utility as a versatile building block in medicinal chemistry.

Introduction: Unveiling a Core Scaffold

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is an organic compound characterized by a central diphenyl sulfone core, symmetrically substituted with chloro and sodium sulfonate groups.[1] This unique arrangement of functional groups imparts a combination of high thermal stability, water solubility, and chemical reactivity, making it a molecule of significant interest in both materials science and synthetic organic chemistry. While its primary documented application lies in the synthesis of high-performance polymers, its structural motifs—the activated chlorine atoms and the sulfonate moieties—present compelling opportunities for its use as a scaffold in the design and synthesis of novel therapeutic agents.

This guide will first elucidate the chemical and physical properties of the molecule, followed by a detailed, field-proven synthesis protocol. Subsequently, we will explore its established applications and, most critically, propose logical, evidence-based pathways for its derivatization into structures of medicinal interest.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its application. Herein, we summarize the key physicochemical and spectroscopic data for Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 51698-33-0 | [1] |

| Molecular Formula | C₁₂H₆Cl₂Na₂O₈S₃ | [1] |

| Molecular Weight | 491.25 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water | |

| Melting Point | >300 °C |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a D₂O solvent, the aromatic region of the ¹H NMR spectrum is expected to display a characteristic pattern. Based on data for the sulfonic acid precursor, one would anticipate peaks around δ 7.85 (d, J = 8.4 Hz, 2H), 7.62 (s, 2H), and 7.48 (d, J = 8.4 Hz, 2H), confirming the substitution pattern on the aromatic rings.[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide further structural confirmation. Signals are predicted at approximately δ 142.5 (C-SO₂), 135.2 (C-Cl), and in the range of 129.4–127.8 ppm for the remaining aromatic carbons.[1]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum is expected to show strong characteristic absorption bands for the sulfonate group (SO₃⁻) around 1200-1250 cm⁻¹ (asymmetric stretching) and 1040-1080 cm⁻¹ (symmetric stretching). The presence of the C-Cl bond would be indicated by absorptions in the 600-800 cm⁻¹ region. The diphenyl sulfone group (O=S=O) will exhibit strong stretching vibrations around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹.

-

Mass Spectrometry: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometry would be suitable for characterizing this salt. For the immediate sulfonic acid precursor, a strong signal at m/z = 490.3 has been reported, corresponding to the molecular ion.[2] For the disodium salt, one would expect to observe ions corresponding to the dianion [M-2Na]²⁻ and potentially sodiated clusters.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is achieved through a robust two-step process: electrophilic aromatic sulfonation of a readily available starting material, followed by neutralization. This protocol is based on established procedures for the synthesis of the sulfonic acid precursor.[2]

Synthesis Workflow

Caption: Synthesis workflow for Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).

Experimental Procedure

Step 1: Synthesis of 3,3'-Disulfonated-4,4'-dichlorodiphenyl sulfone [2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a drying tube, add 4,4'-dichlorodiphenyl sulfone (DCDPS).

-

Addition of Sulfonating Agent: Slowly and with vigorous stirring, add fuming sulfuric acid (containing a known percentage of SO₃) to the DCDPS. An optimal molar ratio of DCDPS to SO₃ is reported to be 1:3.3.

-

Reaction: Heat the reaction mixture to 110 °C and maintain this temperature with continuous stirring for 6 hours.

-

Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice with constant stirring.

-

Isolation: The white precipitate of 3,3'-Disulfonated-4,4'-dichlorodiphenyl sulfone is isolated by vacuum filtration.

-

Purification: The crude product is washed thoroughly with cold deionized water until the washings are neutral to pH paper. The product is then dried in a vacuum oven. At this stage, the product is of high purity and can be directly used for the next step.

Step 2: Neutralization to the Disodium Salt

-

Dissolution: Suspend the dried 3,3'-Disulfonated-4,4'-dichlorodiphenyl sulfone in deionized water.

-

Titration: Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) dropwise while monitoring the pH of the suspension.

-

Endpoint: Continue the addition of NaOH until the solid has completely dissolved and the pH of the solution is neutral (pH 7).

-

Isolation of the Final Product: The water can be removed by rotary evaporation and subsequent drying in a vacuum oven to yield Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) as a white solid.

Applications: From Polymers to Potential Pharmaceuticals

Established Application: A Monomer for Advanced Polymers

The primary documented use of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is as a hydrophilic monomer in the synthesis of sulfonated poly(arylene ether sulfone)s. These polymers are key components in the fabrication of proton exchange membranes (PEMs) for fuel cells. The incorporation of the sulfonate groups provides the necessary ionic conductivity for proton transport, while the rigid diphenyl sulfone backbone imparts excellent thermal and mechanical stability to the membranes.

A Gateway to Novel Therapeutics: Proposed Applications in Drug Development

The true potential of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) for drug development professionals lies in its capacity to serve as a versatile starting material for the synthesis of diverse compound libraries. The two key reactive handles on the molecule are the chlorine atoms and the sulfonate groups.

4.2.1. Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Positions

The chlorine atoms on the aromatic rings are activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing sulfonyl and sulfonate groups. This allows for the displacement of the chloride ions by a wide range of nucleophiles, providing a straightforward route to a variety of derivatives.

Caption: Proposed derivatization pathways via SNAr reactions.

-

Synthesis of Novel Diamino Compounds: Reaction with various primary and secondary amines can lead to the formation of novel diamino diphenyl sulfone derivatives.[3] The introduction of amine functionalities is a common strategy in medicinal chemistry to modulate solubility, basicity, and to introduce points for further functionalization. Substituted diphenyl sulfones bearing amino groups have shown potential as antagonists for the 5-HT₆ receptor, a target for cognitive disorders.[4]

-

Formation of Thioether Linkages: Thiol-containing nucleophiles can be employed to displace the chlorine atoms, forming thioether bonds. Organosulfur compounds are prevalent in many biologically active molecules and approved drugs.

-

Synthesis of Ether Derivatives: Reaction with alkoxides or phenoxides can yield a library of ether-containing compounds.

4.2.2. Conversion of Sulfonates to Sulfonamides

The sodium sulfonate groups can be converted into sulfonamides, a well-established and highly privileged pharmacophore in drug discovery.[5] Sulfonamides are present in a wide array of approved drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.

The conversion typically involves a two-step process:

-

Conversion to Sulfonyl Chlorides: The sodium sulfonate is first converted to the more reactive sulfonyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Reaction with Amines: The resulting disulfonyl chloride can then be reacted with a diverse range of primary or secondary amines to generate a library of bis-sulfonamides.

Caption: Proposed pathway for the synthesis of bis-sulfonamide libraries.

This dual functionalization strategy (SNAr and sulfonamide formation) allows for the creation of a large and diverse library of compounds from a single, readily accessible starting material, making Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) a highly attractive scaffold for exploratory drug discovery programs.

Safety and Handling

As with all laboratory chemicals, Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is more than just a monomer for polymer synthesis. Its unique chemical architecture, combining a stable core with multiple reactive sites, positions it as a valuable and underexplored platform for the construction of novel molecular entities. The synthetic pathways outlined in this guide provide a strategic framework for leveraging this compound in drug discovery and development, offering a logical and efficient route to diverse libraries of potential therapeutic agents. The accessibility of the starting materials and the robustness of the described chemical transformations underscore its potential as a core building block for the next generation of pharmaceuticals.

References

- Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Available from: Semantic Scholar. Not a direct URL is available.

- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Available from: Wiley Online Library. Not a direct URL is available.

- Synthesis and characterization of 3,3′-Disulfonated-4,4′- dichlorodiphenyl sulfone (SDCDPS) monomer for proton exchange membranes (PEM) in fuel cell applications.

- Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors. Available from: PubMed. Not a direct URL is available.

- Sulfonamide synthesis by S-N coupling. Available from: Organic Chemistry Portal. Not a direct URL is available.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Synonyms for "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)"

An In-Depth Technical Guide to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), a sulfonate compound with diverse applications in chemical synthesis and materials science. This document elucidates the compound's nomenclature, chemical and physical properties, a validated synthetic route, and its current and potential applications. Rooted in scientific integrity, this guide offers field-proven insights and detailed methodologies to support researchers and professionals in drug development and related scientific disciplines.

Nomenclature and Identification

Clarity in chemical identification is paramount for reproducible research. Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is known by several synonyms, and its unique identifiers are crucial for accurate database searches and procurement.

Systematic Name: disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate[1]

Common Synonyms:

-

4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt[2][3][4]

-

Bis(4-chloro-3-sulfophenyl)sulfone disodium salt[1]

-

Disodium Diphenylsulfone-4,4'-dichloro-3,3'-disulfonate[4][5]

Chemical Identifiers:

Chemical Structure Diagram

Caption: Chemical structure of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in experimental design. This compound typically presents as a white to off-white solid.[4] Its sulfonate functional groups contribute to its solubility in water.[4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Cl₂Na₂O₈S₃ | [1][2][4] |

| Molecular Weight | 491.25 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water | [4] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] | [1] |

| InChI | InChI=1/C12H8Cl2O8S3.2Na/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | [2][4] |

Synthesis and Manufacturing

The synthesis of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic route involves the formation of an intermediate followed by conversion to the final disodium salt.[1]

General Synthetic Workflow

Caption: General synthetic workflow for Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).

Step-by-Step Synthetic Protocol

Step 1: Formation of the Intermediate

-

In a suitable reaction vessel, diphenyl sulfone is reacted with 6-chlorobenzenesulfonyl chloride.[1]

-

The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the electrophilic aromatic substitution.

-

The reaction mixture is heated under reflux for a specified period to ensure complete reaction.

-

Upon completion, the reaction mixture is cooled, and the intermediate product is isolated through filtration and purified by recrystallization.

Step 2: Conversion to the Disodium Salt

-

The purified intermediate from Step 1 is suspended in an aqueous solution.

-

A stoichiometric amount of a sodium-containing base, most commonly sodium hydroxide, is added dropwise to the suspension while stirring.[1]

-

The reaction is monitored by pH to ensure complete conversion to the disodium salt.

-

The final product, Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), is then isolated by precipitation, followed by filtration, washing with a suitable solvent to remove impurities, and drying under vacuum.

Applications in Research and Development

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a versatile compound with applications spanning organic synthesis, environmental science, and polymer chemistry.

Reagent in Organic Synthesis

The presence of sulfonyl functional groups enhances the reactivity and solubility of this compound in polar solvents, making it a valuable reagent in various organic reactions.[1] It can be utilized in substitution reactions where the chlorine atoms are replaced by other functional groups.[1]

Polymer Chemistry

This compound has been used in the synthesis of sulfonated poly(phthalazinone ether sulfone)s.[1] These polymers exhibit high molecular weight and are being explored for their potential use in proton exchange membrane fuel cells (PEMFCs).[1]

Environmental Applications

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) has been investigated for its role in wastewater treatment.[1] Its surfactant properties aid in the removal of contaminants from water.[1]

Potential Biological Activity

Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cells.[1] Further research, including in vitro cytotoxicity assays, is necessary to fully evaluate the potential of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) as an anticancer agent.[1]

Conclusion

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a well-characterized compound with a range of established and potential applications. This guide has provided a detailed overview of its nomenclature, properties, synthesis, and uses to aid researchers in their scientific endeavors. The provided protocols and data are intended to serve as a foundation for further investigation and application of this versatile chemical.

References

- Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | 51698-33-0 | Benchchem. (n.d.).

- 51698-33-0 Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) - CAS Database - ChemNet. (n.d.).

- Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | CAS:51698-33-0. (n.d.).

- CAS 51698-33-0: Disodium 3,3'-sulfonylbis(6-chlorobenzenes… - CymitQuimica. (n.d.).

- Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | REALAB LLC. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | 51698-33-0 [chemnet.com]

- 3. canbipharm.com [canbipharm.com]

- 4. CAS 51698-33-0: Disodium 3,3'-sulfonylbis(6-chlorobenzenes… [cymitquimica.com]

- 5. Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | REALAB LLC [realab.ua]

An In-Depth Technical Guide to the Synthesis of 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt

Executive Summary: This document provides a comprehensive technical guide for the synthesis of 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt, a key monomer in the development of high-performance polymers such as proton exchange membranes for fuel cells.[1][2] The synthesis is centered around the electrophilic aromatic sulfonation of 4,4'-Dichlorodiphenylsulfone (DCDPS). This guide details the underlying chemical principles, a step-by-step experimental protocol, critical process parameters, and safety considerations. It is intended for researchers, chemists, and materials scientists engaged in polymer chemistry and drug development.

Introduction

4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt, often abbreviated as SDCDPS, is a specialty aromatic monomer. Its structure, featuring a rigid sulfone backbone, deactivating chloro-substituents, and hydrophilic sulfonic acid groups, makes it a valuable building block for advanced materials. The primary application of SDCDPS is in the synthesis of sulfonated poly(arylene ether sulfone)s, which are polymers investigated for their potential use in proton exchange membranes (PEMs) for fuel cell applications.[1][2] The sulfonic acid moieties provide proton conductivity, while the robust polymer backbone ensures mechanical and thermal stability.

The synthesis of SDCDPS from 4,4'-Dichlorodiphenylsulfone (DCDPS) is a classic example of an electrophilic aromatic substitution reaction.[2] Understanding the nuances of this reaction is critical to achieving high yield and purity of the desired disulfonated product.

Core Synthesis Pathway: Electrophilic Aromatic Sulfonation

The conversion of DCDPS to SDCDPS is achieved through direct sulfonation using a potent sulfonating agent. This process is an electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry.[3]

2.1 Mechanistic Principles

In aromatic sulfonation, an electrophile attacks the electron-rich pi system of an aromatic ring.[4] For this specific synthesis, the key steps are:

-

Generation of the Electrophile: Fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), is used as the sulfonating agent.[2][4] The highly electrophilic species is sulfur trioxide, SO₃, or its protonated form.[3][5]

-

Electrophilic Attack: The DCDPS molecule possesses two benzene rings. The sulfone group (-SO₂-) and the chlorine atoms (-Cl) are both deactivating, electron-withdrawing groups. They direct incoming electrophiles to the meta position. Therefore, the SO₃ electrophile will attack the positions meta to the sulfone group, which are the 3 and 3' positions on the phenyl rings.

-

Formation of Sigma Complex: The attack by the aromatic ring on the SO₃ electrophile forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[6][7]

-

Rearomatization: A weak base (e.g., HSO₄⁻) removes a proton from the carbon atom bearing the new sulfonic acid group, restoring the aromaticity of the ring.[6] This step is typically fast.

-

Neutralization: The resulting 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid is then neutralized with a base, such as sodium hydroxide or sodium chloride, to yield the more stable and isolable disodium salt.

2.2 Rationale for Starting Material and Reagent Selection

-

Starting Material (4,4'-Dichlorodiphenylsulfone - DCDPS): DCDPS is a commercially available, stable, white solid.[8][9] It serves as a rigid and thermally resistant core for the final monomer. Its symmetric structure simplifies the sulfonation process, leading primarily to the 3,3'-disubstituted product.

-

Sulfonating Agent (Fuming Sulfuric Acid): The deactivating nature of the sulfone and chloro groups on the DCDPS rings necessitates a powerful sulfonating agent. Concentrated sulfuric acid alone is insufficient to achieve disulfonation efficiently. Fuming sulfuric acid provides a high concentration of the active electrophile, SO₃, driving the reaction towards the desired disubstituted product.[2]

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures.[2] Researchers should adapt it based on their specific laboratory conditions and scale.

3.1 Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade | Supplier Example |

| 4,4'-Dichlorodiphenylsulfone (DCDPS) | C₁₂H₈Cl₂O₂S | 287.15 | ≥99% | Solvay, TCI |

| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | Variable | 20-30% free SO₃ | Sigma-Aldrich |

| Deionized Water | H₂O | 18.02 | High Purity | - |

| Sodium Chloride (NaCl) | NaCl | 58.44 | ACS Reagent Grade | Fisher Scientific |

| Ice | H₂O | 18.02 | - | - |

3.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4,4'-Dichlorodiphenylsulfone (DCDPS).

-

Sulfonation: Slowly and carefully add fuming sulfuric acid (20-30% SO₃) to the flask containing DCDPS at room temperature while stirring. An exothermic reaction will occur; maintain control of the temperature with an ice bath if necessary.

-

Heating: After the initial addition, heat the reaction mixture to 100-120°C. Maintain this temperature for 12-24 hours with continuous stirring to ensure complete disulfonation. The reaction progress can be monitored by techniques like HPLC or NMR on worked-up aliquots.

-

Quenching: After the reaction is complete, cool the dark, viscous solution to room temperature. In a separate large beaker, prepare a mixture of deionized water and ice. Very slowly and cautiously, pour the reaction mixture into the ice/water slurry with vigorous stirring. This quenching step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Precipitation and Neutralization: The acidic product will precipitate out of the aqueous solution. To convert the sulfonic acid to its disodium salt, slowly add a saturated solution of sodium chloride (NaCl). The common ion effect will facilitate the precipitation of the disodium salt, which is less soluble in the brine solution. Alternatively, neutralize the solution carefully with a sodium hydroxide solution until the pH is approximately 7.

-

Isolation: Isolate the white precipitate of 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining acid and inorganic salts. Subsequently, wash with a solvent like acetone to aid in drying. Dry the final product in a vacuum oven at 80-100°C to a constant weight.

3.3 Process Flow Diagram

A visual representation of the synthesis workflow is provided below.

Sources

- 1. 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt | 51698-33-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 4. purechemistry.org [purechemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]

- 9. CAS 80-07-9: 4,4′-Dichlorodiphenyl sulfone | CymitQuimica [cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)

An in-depth technical guide on the spectroscopic data of "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)"

Introduction

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a symmetrically substituted aromatic sulfonate. Its structure, featuring two chlorinated benzene rings linked by a sulfonyl group and bearing two sulfonate moieties, suggests its potential utility in areas such as specialty polymers, electrochemistry, or as a unique building block in organic synthesis. Given the stringent purity and structural confirmation requirements in these fields, a comprehensive spectroscopic analysis is not merely procedural—it is a foundational necessity.

This guide provides an in-depth, technically-grounded framework for the spectroscopic characterization of this molecule. We will move beyond a simple recitation of data, focusing instead on the why behind the experimental choices and the how of data interpretation. This document is intended for researchers, quality control analysts, and drug development professionals who require a robust understanding of how to approach the structural elucidation of complex aromatic compounds using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

Before delving into specific techniques, a structural analysis is paramount. The molecule's symmetry is its most defining feature. The two substituted benzene rings are chemically equivalent, which significantly simplifies the expected NMR spectra.

Key Structural Features:

-

Aromatic Rings: Two benzene rings, each substituted with a chlorine atom, a sulfonyl group, and a sulfonate group.

-

Sulfonyl Bridge (-SO₂-): A strong electron-withdrawing group that will significantly influence the electronic environment of the aromatic rings.

-

Sulfonate Groups (-SO₃⁻Na⁺): Water-soluble, ionic groups that dictate the choice of solvents and mass spectrometry ionization techniques.

-

Chlorine Atoms (-Cl): Electronegative substituents that will further deshield adjacent protons and carbons in NMR spectroscopy.

This combination of features predicts a molecule with distinct spectral fingerprints that, when analyzed together, provide unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, we expect a simplified set of signals that correspond to the unique proton and carbon environments on one of the rings.

Predicted ¹H NMR Spectrum

The aromatic region (typically 6.5-8.5 ppm) will be of primary interest. Each benzene ring has three aromatic protons. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

-

H-2: This proton is ortho to the strongly electron-withdrawing sulfonyl group and will be the most deshielded, appearing furthest downfield. It will appear as a doublet, split by H-4.

-

H-4: This proton is ortho to the sulfonate group and meta to the sulfonyl and chloro groups. It will be split by both H-2 and H-5, likely appearing as a doublet of doublets.

-

H-5: This proton is ortho to the chloro group and will be split by H-4, appearing as a doublet.

Table 1: Predicted ¹H NMR Data (in D₂O)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.0 - 8.2 | Doublet (d) | ~2 Hz (meta) |

| H-4 | 7.8 - 8.0 | Doublet of Doublets (dd) | ~8 Hz (ortho), ~2 Hz (meta) |

| H-5 | 7.6 - 7.8 | Doublet (d) | ~8 Hz (ortho) |

Predicted ¹³C NMR Spectrum

The symmetry of the molecule means we expect to see only six unique carbon signals in the ¹³C NMR spectrum. The chemical shifts are influenced by the attached substituent and their position on the ring.

Table 2: Predicted ¹³C NMR Data (in D₂O)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C-3 (ipso-SO₂) | 142 - 145 | Attached to the strongly deshielding sulfonyl group. |

| C-1 (ipso-SO₃⁻) | 140 - 143 | Attached to the sulfonate group. |

| C-6 (ipso-Cl) | 135 - 138 | Attached to the chlorine atom. |

| C-2 | 130 - 133 | Deshielded by adjacent sulfonyl group. |

| C-4 | 128 - 131 | Influenced by adjacent sulfonate and chloro groups. |

| C-5 | 125 - 128 | Shielded relative to other carbons, but still in the aromatic region. |

Experimental Protocol for NMR Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh ~10-20 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O), as the disodium salt form is highly polar and water-soluble.

-

If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) spectrometer for better signal dispersion.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the D₂O lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a standard pulse sequence (e.g., zg30).

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be set to 4.79 ppm.

-

Integrate the ¹H signals and pick the peaks for both spectra.

-

Diagram 1: NMR Analysis Workflow

Caption: A streamlined workflow for NMR analysis from sample preparation to final data interpretation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the sulfonyl and sulfonate groups will produce strong, unambiguous absorptions.

Predicted IR Absorption Bands

The key to interpreting the IR spectrum is to look for the most intense and characteristic bands.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~1350 and ~1175 | Sulfonyl (R-SO₂-R) | Asymmetric & Symmetric S=O Stretch | Strong |

| ~1200 and ~1050 | Sulfonate (R-SO₃⁻) | Asymmetric & Symmetric S=O Stretch | Strong |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C | C=C Ring Stretch | Medium |

| ~800 - 700 | C-Cl | C-Cl Stretch | Medium to Strong |

The presence of strong bands in both the sulfonyl and sulfonate regions is a critical diagnostic feature for this molecule.

Experimental Protocol for IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Application:

-

Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Use the pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major peaks in the spectrum. Compare the peak positions with established correlation charts and databases.

-

Diagram 2: IR Spectroscopy (ATR) Workflow

Caption: The straightforward process for acquiring a high-quality IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns. Given the ionic nature of the disodium salt, Electrospray Ionization (ESI) is the technique of choice.

Predicted Mass and Ionization

The analysis will be performed in negative ion mode (ESI-) to detect the dianion [M-2Na]²⁻ or the singly charged anion formed by the loss of one sodium [M-Na]⁻.

-

Monoisotopic Mass of the Anion (C₁₂H₆Cl₂O₈S₃)²⁻: 467.84 Da

-

Expected m/z in Negative Mode:

-

Dianion [M-2Na]²⁻: 467.84 / 2 = 233.92 m/z

-

Singly charged species [M-Na]⁻: 467.84 + 22.99 (Na) = 490.83 m/z

-

Observing the dianion at 233.92 m/z with its characteristic isotopic pattern (due to the presence of two chlorine atoms) would be strong evidence for the compound's identity.

Predicted Fragmentation

Tandem MS (MS/MS) experiments, where the primary ion is isolated and fragmented, can further validate the structure. The most likely fragmentation pathway involves the cleavage of the C-S bonds.

-

Primary Fragmentation: Cleavage of the sulfonyl bridge would be a major fragmentation pathway, leading to ions corresponding to the chlorinated benzenesulfonate radical anion.

Experimental Protocol for MS (ESI) Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and methanol or acetonitrile. The organic solvent aids in the electrospray process.

-

-

Instrument Setup:

-

Use an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Calibrate the mass analyzer using a known standard immediately before the run.

-

Set the instrument to negative ion mode (ESI-).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 m/z).

-

If fragmentation is desired, perform a tandem MS (MS/MS) experiment by selecting the parent ion of interest (e.g., 233.92 m/z) and applying collision energy.

-

-

Data Analysis:

-

Identify the molecular ion species ([M-2Na]²⁻ and/or [M-Na]⁻).

-

Compare the measured accurate mass to the theoretical calculated mass. The mass error should be less than 5 ppm.

-

Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

-

If MS/MS was performed, interpret the fragment ions to confirm the connectivity of the molecule.

-

Diagram 3: Logic of ESI-MS Analysis

Caption: The logical flow of confirming molecular identity using negative mode ESI mass spectrometry.

Conclusion: A Triad of Evidence for Structural Confirmation

No single spectroscopic technique is sufficient for the unambiguous structural elucidation of a novel or specialty chemical. The true power lies in the integration of all three methods.

-

NMR confirms the carbon-hydrogen framework and the symmetry of the molecule.

-

IR provides definitive evidence of the key sulfonyl and sulfonate functional groups.

-

MS delivers an exact molecular weight and formula, confirming the elemental composition.

Together, this triad of data forms a self-validating system. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the substituted aromatic rings, the IR spectrum confirms the identity of the sulfur-oxygen functionalities, and the high-resolution mass spectrum confirms that the observed structure has the correct elemental formula. This comprehensive approach ensures the identity, purity, and structural integrity of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), meeting the rigorous standards required for advanced scientific applications.

References

As this is a theoretical guide for a specific, non-commercially cataloged compound, the references below point to foundational resources and data for structurally related compounds that inform the predictive analysis.

-

NIST Chemistry WebBook. National Institute of Standards and Technology. (Provides access to a wide range of spectral data for known compounds, which can be used for comparison). [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (An excellent resource for looking up NMR, IR, and MS data for known organic molecules to predict spectral features). [Link]

-

Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. (A standard academic textbook that provides the foundational principles for interpreting NMR, IR, and MS spectra). Cengage Learning. [Link]

-

High-Resolution Mass Spectrometry and its Applications. Agilent Technologies. (A technical note explaining the principles and advantages of high-resolution mass spectrometry for accurate mass determination). [Link]

Introduction: The Central Role of the Sulfonyl Group in Covalent Chemistry

An In-Depth Technical Guide to the Mechanism of Action of Sulfonyl-Containing Crosslinking Agents

In the landscape of bioconjugation, drug development, and materials science, the ability to form stable, covalent linkages between molecules is paramount. Chemical crosslinking agents are the molecular tools that make this possible, enabling everything from the stabilization of protein complexes for structural studies to the development of advanced hydrogels for regenerative medicine. Within the vast arsenal of crosslinking chemistries, reagents incorporating the sulfonyl group (R-S(=O)₂-R') stand out for their remarkable versatility, stability, and tunable reactivity.[1][2]

The sulfonyl group's strong electron-withdrawing nature and its unique structural properties are leveraged to create a diverse array of reactive moieties.[3] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of reagents. As a Senior Application Scientist, my objective is to provide an in-depth exploration of the core mechanisms of action for key classes of sulfonyl-containing crosslinkers. We will dissect the causality behind their reactivity, understand the rationale for specific experimental choices, and provide actionable protocols grounded in established science. This guide is structured to illuminate not just how these reagents work, but why they are chosen for specific, mission-critical applications.

Chapter 1: Divinyl Sulfone (DVS) - Crosslinking through Michael Addition

Divinyl sulfone (DVS) is a classic homobifunctional crosslinker valued for its ability to react with a variety of nucleophiles. Its power lies in the two electron-deficient vinyl groups, which are highly susceptible to conjugate addition reactions.[4][5]

Core Mechanism: Nucleophilic (Michael) Addition

The reaction mechanism of DVS is a Michael-type addition. The strongly electron-withdrawing sulfonyl group polarizes the double bonds of the vinyl groups, rendering the terminal carbons electrophilic and thus susceptible to attack by nucleophiles.[6][7] This reaction proceeds efficiently under basic conditions, which are necessary to deprotonate nucleophilic groups on biomolecules, thereby increasing their reactivity.[7][8]

Key nucleophilic targets on proteins and other biomolecules include:

-

Thiols: The sulfhydryl group of cysteine is a potent nucleophile and reacts readily with DVS.[4][9]

-

Amines: Primary and secondary amines, such as the ε-amino group of lysine, react efficiently.[4][5]

-

Hydroxyls: Under sufficiently alkaline conditions, hydroxyl groups, like those on serine, threonine, or polysaccharides (e.g., hyaluronic acid), can be deprotonated to form reactive alkoxides.[7][8]

-

Imidazoles: The imidazole ring of histidine can also participate in this reaction.[4]

The reaction forms a stable thioether, amine, or ether linkage. Because DVS has two reactive vinyl groups, it can readily form crosslinks between two molecules or within a polymer matrix.

Causality in Application: Hydrogel Formation

The properties of DVS make it an exemplary agent for forming hydrogels, particularly from polysaccharides like hyaluronic acid (HA).[4][7][8]

-

Expertise & Experience: The choice of DVS for HA hydrogels is deliberate. The crosslinking reaction must occur in an aqueous environment. DVS's reactivity towards hydroxyl groups, when activated under alkaline conditions, allows for the direct and efficient formation of sulfonyl-bis-ethyl crosslinks between HA polymer chains.[8] This creates a stable, three-dimensional network capable of retaining large amounts of water.

-

Trustworthiness: The protocol is self-validating. The degree of crosslinking, and thus the mechanical properties (e.g., stiffness, degradation rate) of the resulting hydrogel, can be precisely controlled by modulating reaction parameters such as pH, DVS concentration, and reaction time.[7][8] This allows for the creation of hydrogels tailored for specific biomedical applications, from viscosupplementation in joints to scaffolds for regenerative medicine.[4][7]

Experimental Protocol: Immobilization of an Enzyme on an Amine-Functionalized Support

This protocol describes a method for covalently immobilizing an enzyme (e.g., chymotrypsin) onto a solid support activated with DVS.[4]

-

Support Activation:

-

Suspend the amine-functionalized support (e.g., agarose beads) in a high pH buffer (e.g., 0.1 M sodium carbonate, pH 11).

-

Add DVS to the slurry (a typical starting point is a 10-fold molar excess relative to available amine groups).

-

Incubate at room temperature with gentle mixing for 2 hours. This allows one vinyl group of DVS to react with the support's amines, leaving the second vinyl group available.

-

Wash the support extensively with distilled water to remove excess DVS.

-

-

Enzyme Conjugation:

-

Prepare a solution of the enzyme in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). The pH is lowered slightly to maintain enzyme stability while still allowing for nucleophilic attack.

-

Add the activated support to the enzyme solution.

-

Incubate for 4-6 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Washing:

-

Block any remaining active vinyl sulfone groups by adding a small molecule thiol, such as 2-mercaptoethanol or cysteine, and incubating for 1 hour.

-

Wash the support thoroughly with a high-salt buffer (e.g., PBS with 0.5 M NaCl) followed by PBS to remove non-covalently bound enzyme.

-

-

Verification:

-

Confirm immobilization by measuring the protein concentration in the supernatant before and after conjugation (e.g., via Bradford or BCA assay).

-

Assess the activity of the immobilized enzyme using a standard substrate assay.

-

Chapter 2: Sulfonyl Fluorides - A New Frontier in Covalent Probes

Sulfonyl fluorides have recently emerged as powerful and versatile electrophilic "warheads" for creating covalent bonds with proteins.[10][11] Their unique reactivity profile, governed by Sulfur-Fluoride Exchange (SuFEx) click chemistry, allows them to target a broader range of amino acid residues than many traditional crosslinkers.[10][12][13]

Core Mechanism: Sulfur-Fluoride Exchange (SuFEx)

The SuFEx reaction involves the nucleophilic displacement of the fluoride ion from the hexavalent sulfur center of the sulfonyl fluoride.[10][13] While sulfonyl fluorides are remarkably stable in aqueous environments and resistant to hydrolysis, their reactivity is "unlocked" upon encountering a suitable nucleophile in the right microenvironment, such as the binding pocket of a protein.[10][12]

This "proximity-enhanced" reactivity allows sulfonyl fluorides to form stable covalent bonds with a diverse set of nucleophilic amino acid side chains, including:

-

Tyrosine (phenolic hydroxyl)

-

Lysine (ε-amino)

-

Histidine (imidazole)

-

Serine (hydroxyl)

-

Threonine (hydroxyl)[12]

This expanded targeting scope is a significant advantage over reagents that are limited to highly reactive cysteines or lysines.[10]

Causality in Application: Targeted Covalent Inhibitors

The unique stability-reactivity balance of sulfonyl fluorides makes them ideal for designing targeted covalent inhibitors and chemical probes.

-

Expertise & Experience: A key challenge in drug design is achieving target specificity while minimizing off-target effects. Traditional covalent drugs often target highly reactive cysteines, but not all proteins have a cysteine in their binding site. Sulfonyl fluorides overcome this limitation by targeting other, more abundant nucleophilic residues like lysine and tyrosine.[10] Their stability means they do not react indiscriminately; the reaction is driven by the high local concentration and optimal orientation achieved when the probe binds to its target protein, a principle known as "proximity-enhanced" reactivity.[12]

-

Trustworthiness: A protocol using a sulfonyl fluoride probe is validated by its specificity. A well-designed experiment will show covalent labeling of the target protein with minimal labeling of other proteins in a complex mixture (e.g., a cell lysate). This specificity is the direct result of the SuFEx mechanism, which requires binding affinity to drive the covalent reaction.

Comparative Data: Reactivity of Electrophilic Warheads

| Warhead | Primary Targets | Stability in Buffer | Reaction Mechanism | Key Advantage |

| Sulfonyl Fluoride | Tyr, Lys, His, Ser, Thr | High | SuFEx | Broad target scope, proximity-driven[10][12] |

| NHS Ester | Lys, N-terminus | Low (hydrolyzes) | Acyl Substitution | High reactivity with primary amines[14][15] |

| Maleimide | Cys | Moderate | Michael Addition | High specificity for thiols[9] |

| Vinyl Sulfone | Cys, Lys, His | High | Michael Addition | Stable linkage, reacts with multiple nucleophiles[4][16] |

Experimental Protocol: Selective Labeling of a Target Protein in a Lysate

This protocol outlines a general workflow for using a sulfonyl fluoride probe to selectively label a target protein.

-

Probe Preparation:

-

Synthesize or obtain a sulfonyl fluoride probe containing a reporter tag (e.g., biotin or a fluorophore) linked to a ligand that binds the protein of interest.

-

Dissolve the probe in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

-

-

Labeling Reaction:

-

Prepare a cell lysate in a suitable buffer (e.g., HEPES or PBS, pH 7.4). Avoid buffers with primary amines if the probe has other reactive groups.

-

Add the sulfonyl fluoride probe to the lysate to a final concentration typically in the low micromolar range. The optimal concentration must be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or 37°C.

-

-

Analysis by SDS-PAGE:

-

Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

If using a fluorescent probe, visualize the gel directly using an appropriate imager. A distinct band at the molecular weight of the target protein indicates successful labeling.

-

If using a biotinylated probe, transfer the proteins to a membrane (Western blot) and detect using streptavidin conjugated to an enzyme (e.g., HRP).

-

-

Validation:

-

Run a control experiment where the lysate is pre-incubated with an excess of a non-covalent inhibitor for the target protein before adding the probe. A significant reduction in the labeled band confirms that labeling is specific to the intended binding site.

-

Chapter 3: Sulfonyl Azides - Non-Specific Crosslinking via Reactive Nitrenes

Sulfonyl azide-based crosslinkers operate through a fundamentally different mechanism: the generation of a highly reactive, short-lived intermediate known as a sulfonyl nitrene. This approach is particularly powerful for modifying surfaces and forming polymer networks where specific reactive functional groups may be sparse or absent.[17][18]

Core Mechanism: Nitrene Formation and Insertion

The sulfonyl azide group (-SO₂N₃) is chemically stable until activated by heat or UV light.[18][19] Upon activation, it rapidly decomposes, releasing a molecule of nitrogen gas (N₂) and forming a highly electrophilic sulfonyl nitrene intermediate.

This nitrene is extremely reactive and can participate in several reactions, most notably:

-

C-H Insertion: The nitrene can directly insert into carbon-hydrogen bonds, forming a stable sulfonamide linkage. This is a key reaction for crosslinking polymers or attaching molecules to hydrocarbon surfaces.[17][18]

-

N-H Insertion: It can also insert into nitrogen-hydrogen bonds, such as those in primary and secondary amines.[14]

Because C-H bonds are ubiquitous in organic molecules, this chemistry allows for non-specific, covalent modification of a wide range of substrates.[18]

Causality in Application: Surface Modification

The non-specific reactivity of sulfonyl nitrenes is not a drawback but a powerful feature for certain applications.

-

Expertise & Experience: When modifying an inert surface, such as a polymer or a self-assembled monolayer, there may be no specific functional groups available for traditional bioconjugation. The choice of a sulfonyl azide is a strategic one because its ability to react with abundant C-H bonds circumvents this limitation.[18] By incorporating sulfonyl azide groups into a polymer backbone, one can spin-coat the polymer onto a surface and then use heat to simultaneously crosslink the polymer chains and covalently attach the entire network to the substrate.[17][18]

-

Trustworthiness: The success of this method is validated by the stability of the resulting coating. After the thermal activation step, the polymer film will resist removal by solvents that would easily dissolve the un-crosslinked polymer. This demonstrates the formation of a robust, covalently attached network.

Chapter 4: The Sulfonate Group - Engineering Solubility and Specificity

While not a reactive group itself, the sulfonate group (-SO₃⁻) plays a critical role when incorporated into the structure of other crosslinkers, most notably N-hydroxysuccinimide (NHS) esters. The addition of this single, charged group fundamentally alters the properties of the reagent, enabling highly specific biological applications.[14][15]

Core Mechanism: The Sulfo-NHS Ester

The reactive mechanism of an NHS ester is the acylation of primary amines (e.g., lysine side chains, N-termini) to form a stable amide bond.[15][20] This reaction is efficient at physiological to slightly alkaline pH (7.2-8.5).[15] The "Sulfo-" prefix indicates the presence of a sulfonate group on the N-hydroxysuccinimide ring. This group is chemically inert in the context of the crosslinking reaction but has profound physical consequences.[15]

The Sulfonate Advantage: Water Solubility and Membrane Impermeability

-

Expertise & Experience: A major challenge in crosslinking experiments is maintaining protein solubility and function. Many traditional crosslinkers are hydrophobic and must be dissolved in organic solvents like DMSO, which can denature proteins. The highly polar and charged sulfonate group makes Sulfo-NHS esters readily soluble in aqueous buffers, eliminating the need for organic co-solvents.[15]

-

Causality in Application (Cell-Surface Crosslinking): The most critical advantage conferred by the sulfonate group is membrane impermeability.[14][20][21] The negative charge prevents the crosslinker from passively diffusing across the hydrophobic cell membrane. This is the causal reason why Sulfo-NHS esters are the reagents of choice for selectively studying protein interactions on the exterior of a living cell.[14][15] By adding the reagent to the extracellular medium, a researcher can be confident that crosslinking is restricted to cell-surface proteins, preventing confounding reactions with the vast excess of intracellular proteins.[21]

Experimental Protocol: Cell-Surface Protein Crosslinking

This protocol describes the use of Sulfo-SMCC, a heterobifunctional crosslinker with a Sulfo-NHS ester and a maleimide group, to identify proteins interacting with a specific cell-surface receptor. This is a two-step process.

-

Preparation and Cell Culture:

-

Culture cells of interest to an appropriate density in a petri dish or multi-well plate.

-

Wash the cells three times with ice-cold PBS (pH 7.4) to remove any amine-containing media components. All subsequent steps should be performed at 4°C to minimize membrane trafficking and protease activity.

-

-

Step 1: Labeling the Bait Protein (Antibody):

-

In a separate tube, react a purified antibody that targets your cell-surface protein of interest with a 10- to 20-fold molar excess of Sulfo-SMCC in PBS for 30-60 minutes at room temperature.

-

Remove excess, unreacted Sulfo-SMCC using a desalting column (e.g., Zeba™ Spin Desalting Column), exchanging the buffer to PBS. The antibody is now "activated" with maleimide groups.

-

-

Step 2: Crosslinking on the Cell Surface:

-

Add the maleimide-activated antibody to the washed cells and incubate for 1-2 hours on ice to allow binding to the target receptor.

-

The maleimide groups on the antibody will now react with sulfhydryl groups (cysteines) on nearby interacting proteins ("prey"), forming a stable thioether crosslink.

-

-

Cell Lysis and Analysis:

-

Wash the cells again with ice-cold PBS to remove unbound antibody.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

Analyze the lysate by non-reducing SDS-PAGE and Western blot. Probing with an antibody against the bait protein should reveal a higher molecular weight band corresponding to the crosslinked complex (Bait-Prey). The identity of the prey protein can then be determined by methods such as mass spectrometry.[22]

-

Conclusion

The sulfonyl group is far more than a simple structural component; it is a master modulator of chemical reactivity and physical properties in crosslinking agents. From enabling the broad nucleophilic reactivity of divinyl sulfone and the expanded targeting scope of sulfonyl fluorides, to initiating the non-specific C-H insertion of sulfonyl nitrenes, its influence is profound. Furthermore, its use as a sulfonate salt in reagents like Sulfo-NHS esters demonstrates how a non-reactive modification can be strategically employed to control localization and solubility, thereby enabling highly specific and clean biological experiments. A thorough understanding of these core mechanisms empowers researchers to move beyond simply selecting a crosslinker from a catalog to making rational, informed decisions, designing more robust experiments, and ultimately accelerating the pace of discovery in science and medicine.

References

- Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.

-

ResearchGate. (n.d.). Divinyl Sulfone as a Crosslinking Reagent for Oligomeric Proteins. Retrieved from [Link]

-

LoPachin, R. M., & Gavin, T. (2011). Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles. Chemical Research in Toxicology, 24(9), 1593–1602.* Retrieved from [Link]

-

Orski, S. V., Polizzotti, B. D., & Rühe, J. (2008). Surface Attached Polymer Networks through Thermally Induced Cross-Linking of Sulfonyl Azide Group Containing Polymers. Macromolecules, 41(16), 6123–6130.* Retrieved from [Link]

-

ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions. Advanced Functional Materials. Retrieved from [Link]

-

Goddard, R., & Goretzki, R. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 12(3), 543.* Retrieved from [Link]

-

NIH. (n.d.). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics. Retrieved from [Link]

-

ACS Publications. (n.d.). Surface Attached Polymer Networks through Thermally Induced Cross-Linking of Sulfonyl Azide Group Containing Polymers. Macromolecules. Retrieved from [Link]

-

Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]

-

Tan, Z., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), E10317-E10325.* Retrieved from [Link]

-

ResearchGate. (n.d.). Polymer nanoparticles via intramolecular crosslinking of sulfonyl azide functionalized polymers. Retrieved from [Link]

-

ACS Publications. (n.d.). Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. Organic Letters. Retrieved from [Link]

-

Ishikawa, F., et al. (2013). Sulfonyl 3-alkynyl pantetheinamides as mechanism-based cross-linkers of acyl carrier protein dehydratase. Journal of the American Chemical Society, 135(24), 8846–8849.* Retrieved from [Link]

-

PubMed. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]

-

SciELO. (n.d.). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Polímeros. Retrieved from [Link]

-

Stewart, S. A., et al. (2018). Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. Soft Matter, 14(40), 8317-8324.* Retrieved from [Link]

-

Organic Chemistry Frontiers. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

-

NIH. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. Polymer Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

GenScript. (n.d.). Synthetic hydrogels formed by thiol-ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. Retrieved from [Link]

-

Scribd. (n.d.). Crosslinking Reagents Handbook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

-

Durham e-Theses. (2021). Novel 1,1-sulfonyl-sulfonamido alkenes for crosslinking and conjugation applications. Retrieved from [Link]

-

YouTube. (2021). Mechanism of Action of Sulfonylureas and Meglitinide Analogs. Retrieved from [Link]

-

The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]

- 3. Novel 1,1-sulfonyl-sulfonamido alkenes for crosslinking and conjugation applications - Durham e-Theses [etheses.dur.ac.uk]

- 4. Divinyl Sulfone, a Useful Cross-linking Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. enamine.net [enamine.net]

- 12. Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. korambiotech.com [korambiotech.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 21. scribd.com [scribd.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) as a Monomer for Advanced Polymer Synthesis